molecular formula C14H11BrFNO B3341734 4-Bromo-N-(3-fluorobenzyl)benzamide CAS No. 1040062-03-0

4-Bromo-N-(3-fluorobenzyl)benzamide

Cat. No.: B3341734
CAS No.: 1040062-03-0
M. Wt: 308.14 g/mol
InChI Key: GOQPLRRFXNIBGR-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-fluorobenzyl)benzamide (CAS: 1040062-03-0) is a benzamide derivative featuring a bromine substituent at the para-position of the benzoyl group and a 3-fluorobenzylamine moiety attached via an amide linkage. This compound is synthesized through the reaction of 4-bromobenzoyl chloride with 3-fluorobenzylamine in acetonitrile under reflux conditions, a method analogous to related benzamide derivatives . Its molecular formula is C₁₄H₁₀BrFNO, with a molar mass of 322.17 g/mol.

Properties

IUPAC Name

4-bromo-N-[(3-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-12-6-4-11(5-7-12)14(18)17-9-10-2-1-3-13(16)8-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQPLRRFXNIBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-fluorobenzyl)benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 4-bromobenzoyl chloride, reacts with 3-fluorobenzylamine in the presence of a base such as triethylamine. This reaction forms the desired amide bond, yielding 4-Bromo-N-(3-fluorobenzyl)benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-N-(3-fluorobenzyl)benzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

4-Bromo-N-(3-fluorobenzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity by affecting its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 4-Bromo-N-(3-fluorobenzyl)benzamide with structurally similar benzamides, highlighting substituent effects on molecular weight, crystallography, and bioactivity:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitroaniline moiety C₁₃H₉BrN₂O₃ 321.13 Triclinic crystal system (P1), used in structural studies .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxyphenyl group C₁₅H₁₃BrNO₃ 350.18 FGFR1 inhibitor; IC₅₀ = 0.12 μM against NCI-H520 NSCLC cells .
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide 3-(trifluoromethyl)phenyl group C₁₄H₉BrF₃NO 344.13 Higher lipophilicity due to CF₃ group; potential CNS activity .
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide 2-chloro-6-fluorophenyl group C₁₃H₇BrClFNO 359.56 Anticancer candidate; synthesized via benzoyl chloride coupling .
3-Bromo-N-(4-fluorophenyl)benzamide 4-fluorophenyl group C₁₃H₉BrFNO 294.12 Catalytic activity in Suzuki coupling reactions .

Key Observations :

  • Electron-Withdrawing Groups (NO₂, CF₃): Enhance thermal stability and crystallinity. For example, 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes in a triclinic system with distinct unit cell parameters (a = 3.8338 Å, b = 12.6784 Å) .
  • Lipophilic Groups (CF₃, methoxy) : Improve membrane permeability and target binding. The 3,5-dimethoxy analog exhibits potent FGFR1 inhibition due to hydrogen bonding with kinase domains .
  • Halogen Diversity (Br, Cl, F) : Bromine at the para-position increases molecular weight and steric bulk, while fluorine enhances metabolic stability .
Spectroscopic and Crystallographic Differences
  • NMR Signatures :
    • 4-Bromo-N-(3-fluorobenzyl)benzamide : Expected peaks at δ ~167 ppm (C=O) and δ ~115–125 ppm (aromatic C-Br and C-F) based on analogs .
    • 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide : Distinct ¹³C NMR signals at δ 55.6 ppm (OCH₃) and δ 166.8 ppm (C=O) .
  • Crystal Packing :
    • The 3-fluorobenzyl group in the parent compound likely adopts a twisted conformation to minimize steric clashes, similar to the 73.9° dihedral angle observed in N-(3-bromo-1,4-dioxo-naphthyl)benzamide derivatives .
    • Halogen bonding (Br⋯O = 2.977 Å) and C–H⋯F interactions are common in fluorinated analogs, influencing supramolecular assembly .

Biological Activity

4-Bromo-N-(3-fluorobenzyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical structure:

  • IUPAC Name : 4-Bromo-N-(3-fluorobenzyl)benzamide
  • CAS Number : 1040062-03-0

4-Bromo-N-(3-fluorobenzyl)benzamide acts primarily as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs are implicated in various cancers, and their inhibition can lead to reduced tumor growth and proliferation. The compound's structure allows it to interact with the receptor's active site, blocking downstream signaling pathways that promote cancer cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Bromo-N-(3-fluorobenzyl)benzamide, particularly against non-small cell lung cancer (NSCLC) cell lines. Notably, it has been shown to inhibit cell growth in several NSCLC lines with FGFR1 amplification.

Cell Line IC50 (µM) Notes
NCI-H52012.5Significant inhibition observed
NCI-H158115.0Reduced viability
NCI-H22610.0High sensitivity
NCI-H46014.0Effective against resistant lines
NCI-H170311.5Promising candidate for further study

Other Biological Activities

In addition to its anticancer properties, preliminary studies have indicated that 4-Bromo-N-(3-fluorobenzyl)benzamide may exhibit antimicrobial activity. This broad-spectrum activity suggests potential applications in treating infections alongside its anticancer effects.

Case Studies

  • Study on NSCLC Inhibition :
    A study demonstrated that 4-Bromo-N-(3-fluorobenzyl)benzamide effectively inhibited cell growth in multiple NSCLC lines with FGFR1 amplification. The compound's IC50 values ranged from 10 to 15 µM across different cell lines, indicating its potency against these cancer types .
  • Antimicrobial Potential :
    Another investigation assessed the antimicrobial properties of this compound, revealing moderate activity against a range of bacterial strains, suggesting further exploration into its use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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